molecular formula C7H4ClF3O2S B2965236 3-(Difluoromethyl)-4-fluorobenzene-1-sulfonyl chloride CAS No. 2091597-77-0

3-(Difluoromethyl)-4-fluorobenzene-1-sulfonyl chloride

Cat. No. B2965236
CAS RN: 2091597-77-0
M. Wt: 244.61
InChI Key: KICJEJSHKXTMQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of difluoromethyl compounds has seen significant advances in recent years . Difluoromethylation processes based on X–CF2H bond formation, where X can be C (sp), C (sp2), C (sp3), O, N, or S, have benefited from the invention of multiple difluoromethylation reagents . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode .


Chemical Reactions Analysis

Difluoromethylation of C (sp2)–H bond has been accomplished through Minisci-type radical chemistry, a strategy best applied to heteroaromatics . Examples of electrophilic, nucleophilic, radical, and cross-coupling methods have appeared to construct C (sp3)–CF2H bonds .

Scientific Research Applications

Synthesis and Organic Chemistry Applications

A pivotal aspect of research on 3-(Difluoromethyl)-4-fluorobenzene-1-sulfonyl chloride involves its use as an intermediate in the synthesis of high-purity compounds. Moore (2003) demonstrated its utility in the convenient preparation of high-purity 1-chloro-2,6-difluorobenzene, an essential intermediate for active ingredients in agricultural and pharmaceutical applications, by using sulfonyl chloride to direct fluorine substitution to specific positions on the aryl ring (Moore, 2003).

Additionally, Stavber and Stavber (2010) highlighted the role of electrophilic fluorinating reagents in the selective and efficient fluorination of organic compounds, showcasing the broader applications of sulfonyl chloride derivatives in enhancing fluorine organic chemistry (Stavber & Stavber, 2010).

Advanced Material Synthesis

The compound's relevance extends to materials science, particularly in the development of fluoropolymers and functional materials. Zhang et al. (2014) discussed the synthesis, reactivity, and applications of tetrafluoroethane β-sultone derivatives, including those related to 3-(Difluoromethyl)-4-fluorobenzene-1-sulfonyl chloride, in the design of drug candidates and novel functional materials (Zhang et al., 2014).

Environmental and Analytical Chemistry

In environmental and analytical chemistry, Yan et al. (2013) developed a novel type of magnetic nanoparticles functionalized with 3-fluorobenzoyl chloride for the efficient enrichment and determination of perfluorinated compounds in river water samples, demonstrating the compound's utility in environmental monitoring (Yan et al., 2013).

Fluorine Chemistry Innovation

Research also encompasses the generation of novel reagents and methodologies in fluorine chemistry. For instance, the development of new fluorosulfonylation reagents by Leng and Qin (2018) showcases innovative approaches to regioselective synthesis of functionalized isoxazoles, highlighting the evolving role of sulfonyl chloride derivatives in synthetic chemistry (Leng & Qin, 2018).

Future Directions

The field of difluoromethylation has seen significant advances and has streamlined access to molecules of pharmaceutical relevance . This suggests that “3-(Difluoromethyl)-4-fluorobenzene-1-sulfonyl chloride” and similar compounds may have potential applications in the future.

properties

IUPAC Name

3-(difluoromethyl)-4-fluorobenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF3O2S/c8-14(12,13)4-1-2-6(9)5(3-4)7(10)11/h1-3,7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KICJEJSHKXTMQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)Cl)C(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Difluoromethyl)-4-fluorobenzene-1-sulfonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.